molecular formula C5H5BrN2S B1526541 3-amino-5-bromo-1,2-dihydropyridine-2-thione CAS No. 64007-61-0

3-amino-5-bromo-1,2-dihydropyridine-2-thione

Cat. No.: B1526541
CAS No.: 64007-61-0
M. Wt: 205.08 g/mol
InChI Key: CQMJOLDROOGWCU-UHFFFAOYSA-N
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Description

3-amino-5-bromo-1,2-dihydropyridine-2-thione is a heterocyclic compound with the molecular formula C5H5BrN2S It is a derivative of pyridine, featuring an amino group at the 3-position, a bromine atom at the 5-position, and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-bromo-1,2-dihydropyridine-2-thione typically involves the bromination of 3-amino-2-thiopyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-bromo-1,2-dihydropyridine-2-thione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol.

    Coupling Reactions: The amino group can participate in coupling reactions, forming bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

3-amino-5-bromo-1,2-dihydropyridine-2-thione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: It is employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-bromo-1,2-dihydropyridine-2-thione depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The amino and thione groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromopyridine: Lacks the thione group, making it less versatile in certain chemical reactions.

    2-Amino-5-bromopyridine: The amino group is at a different position, affecting its reactivity and applications.

    3-Amino-2-bromopyridine: Similar structure but with different substitution patterns, leading to different chemical properties.

Uniqueness

3-amino-5-bromo-1,2-dihydropyridine-2-thione is unique due to the presence of both an amino group and a thione group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthesizing complex molecules for various applications.

Properties

IUPAC Name

3-amino-5-bromo-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMJOLDROOGWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734142
Record name 3-Amino-5-bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64007-61-0
Record name 3-Amino-5-bromo-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64007-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-bromopyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-bromo-1,2-dihydropyridine-2-thione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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